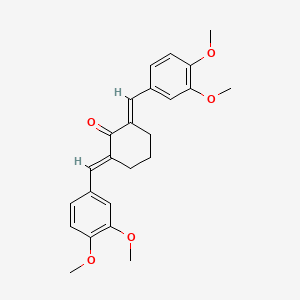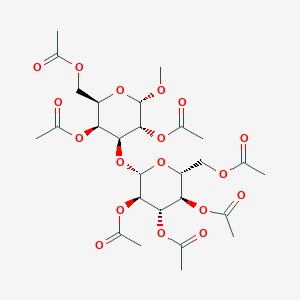
Methyl a-D-laminarabioside heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl a-D-laminarabioside heptaacetate is a specialty product for proteomics research . It is an esteemed biomedicine that manifests profound therapeutic potential in combating specific ailments . Its remarkable attributes culminate from the suppression of malignant cell proliferation, thereby exhibiting significant antitumor effects .
Molecular Structure Analysis
The molecular formula of Methyl a-D-laminarabioside heptaacetate is C27H38O18 . Its molecular weight is 650.58 . The IUPAC name is [(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl a-D-laminarabioside heptaacetate include its molecular formula (C27H38O18), molecular weight (650.58), and IUPAC name [(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate .Wissenschaftliche Forschungsanwendungen
Biomedicine
Application Summary
Methyl a-D-laminarabioside heptaacetate is recognized for its therapeutic potential in biomedicine, particularly in the suppression of malignant cell proliferation .
Methods and Experimental Procedures
The compound is typically synthesized and purified to a high degree of purity, often above 95% as confirmed by HPLC. It is then applied in vitro to cultures of cancer cells at varying concentrations to determine its efficacy in inhibiting cell growth .
Results and Outcomes
Results have shown a dose-dependent inhibition of cancer cell proliferation. The compound’s effectiveness is quantified using cell viability assays, which often reveal a significant decrease in viable cancer cells post-treatment .
Proteomics Research
Application Summary
In proteomics, Methyl a-D-laminarabioside heptaacetate is used as a specialty product for the analysis of protein interactions and functions .
Methods and Experimental Procedures
The compound is utilized in mass spectrometry and chromatography to isolate and identify proteins. It may be involved in modifying proteins or peptides to enhance detection and analysis .
Results and Outcomes
The use of this compound in proteomics has led to the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms .
Antitumor Research
Application Summary
This compound has shown significant antitumor effects, attributed to its ability to inhibit the proliferation of malignant cells .
Methods and Experimental Procedures
In antitumor research, the compound is applied to tumor models, including cell lines and animal models, to observe its impact on tumor growth and survival .
Results and Outcomes
Studies report a reduction in tumor size and increased survival rates in models treated with Methyl a-D-laminarabioside heptaacetate, alongside detailed statistical analyses to validate the findings .
Clinical Trials
Application Summary
While specific clinical trials involving Methyl a-D-laminarabioside heptaacetate are not detailed in the available data, its potential for clinical use is under investigation due to its pharmacological properties .
Methods and Experimental Procedures
The compound would typically undergo phase trials, starting with small-scale human trials to assess safety and efficacy, followed by larger trials to confirm findings .
Pharmacology
Application Summary
Methyl a-D-laminarabioside heptaacetate’s pharmacological interest lies in its potential as an antitumor agent, with studies focusing on its mechanism of action and therapeutic window .
Methods and Experimental Procedures
Pharmacokinetic and pharmacodynamic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its interactions with biological targets .
Results and Outcomes
The compound’s pharmacological profile includes data on its half-life, bioavailability, and therapeutic index, which are critical for determining its suitability as a drug candidate .
Biochemistry
Application Summary
In biochemistry, Methyl a-D-laminarabioside heptaacetate is studied for its interaction with biological molecules and its role in cellular pathways .
Methods and Experimental Procedures
Biochemical assays are used to study the compound’s effect on enzymes, DNA, and other cellular components. Techniques such as spectrophotometry, fluorescence, and enzymatic activity measurements are employed .
Results and Outcomes
Findings often include changes in enzymatic activity, alterations in DNA replication or repair processes, and impacts on metabolic pathways when cells are exposed to the compound .
Glycobiology
Application Summary
This field explores the structure, synthesis, and function of saccharides (sugar chains or glycans) that are widely distributed in nature. Methyl a-D-laminarabioside heptaacetate, being a complex sugar derivative, is valuable for studying glycan structures and their biological implications .
Methods and Experimental Procedures
The compound is used in glycan profiling and sequencing, often through techniques like HPLC and mass spectrometry. It may serve as a standard or be involved in labeling studies to enhance detection .
Results and Outcomes
The application of this compound in glycobiology has led to a better understanding of glycan patterns associated with diseases and the discovery of potential biomarkers for diagnostic purposes .
Immunology
Application Summary
In immunology, Methyl a-D-laminarabioside heptaacetate is studied for its potential to modulate immune responses, possibly as an adjuvant or an immunosuppressive agent .
Methods and Experimental Procedures
The compound is tested on immune cells, such as lymphocytes or macrophages, to observe changes in immune cell activation, cytokine production, and other immune functions .
Results and Outcomes
Research has indicated that the compound can influence immune responses, which could have implications for vaccine development or treatment of autoimmune diseases .
Environmental Science
Application Summary
Methyl a-D-laminarabioside heptaacetate is investigated for its environmental impact, particularly its biodegradability and potential as a bioremediation agent .
Methods and Experimental Procedures
Environmental impact assessments involve studying the compound’s breakdown in various ecosystems, using both laboratory simulations and field studies .
Results and Outcomes
Findings suggest that the compound has varying degrees of biodegradability depending on environmental conditions, which is crucial for assessing its ecological footprint .
Material Science
Application Summary
The compound’s properties are of interest in material science for the development of novel materials with specific functionalities, such as biocompatible coatings .
Methods and Experimental Procedures
Methyl a-D-laminarabioside heptaacetate is incorporated into materials and tested for properties like stability, durability, and interaction with biological tissues .
Results and Outcomes
Research has shown that materials modified with this compound exhibit enhanced biocompatibility and performance, making them suitable for medical applications .
Analytical Chemistry
Application Summary
In analytical chemistry, the compound is used as a reference standard to calibrate instruments and validate analytical methods due to its well-defined properties .
Methods and Experimental Procedures
It is employed in quantitative and qualitative analyses, often as part of calibration curves or quality control samples in chromatographic and spectroscopic methods .
Results and Outcomes
The use of Methyl a-D-laminarabioside heptaacetate has improved the accuracy and reliability of analytical results, contributing to the standardization of analytical protocols .
Pharmaceutical Testing
Application Summary
This compound is utilized in pharmaceutical testing to assess the efficacy and safety of new drug formulations, acting as a comparator or a component of the drug delivery system .
Methods and Experimental Procedures
It is included in preclinical trials, where it is combined with active pharmaceutical ingredients to test stability, release profiles, and interaction with biological systems .
Results and Outcomes
The incorporation of Methyl a-D-laminarabioside heptaacetate in pharmaceutical testing has led to the development of more effective and safer drug formulations .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21+,22+,23+,24-,25-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSQXNOZAXQAJT-LOMSNOTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl a-D-laminarabioside heptaacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
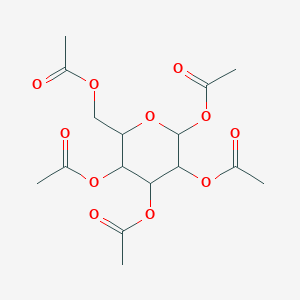
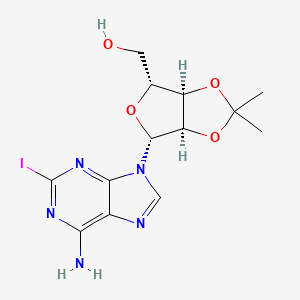
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
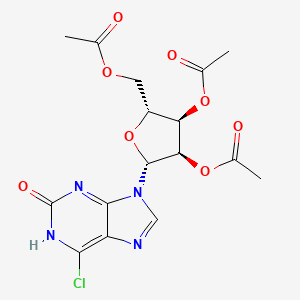

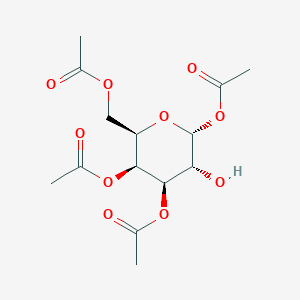
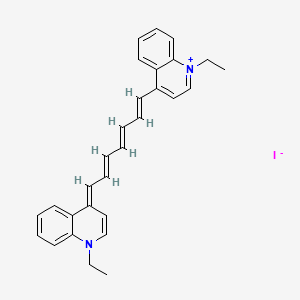
![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
